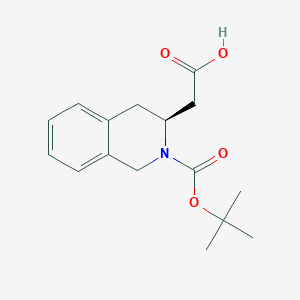

Boc-(S)-2-tetrahydroisoquinoline acetic acid

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 7.20–7.10 ppm (m, 4H): Aromatic protons of the tetrahydroisoquinoline ring.

- δ 4.03 ppm (q, 1H): Methine proton adjacent to the Boc group, confirming S configuration.

- δ 2.30 ppm (s, 2H): Methylene protons of the acetic acid side chain.

- δ 1.53 ppm (s, 9H): tert-Butyl group of the Boc moiety.

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- m/z 291.34 [M]⁺: Molecular ion peak corresponding to C₁₆H₂₁NO₄.

- m/z 232.18 [M−C₄H₉]⁺: Fragment from loss of the tert-butyl group.

- m/z 174.11 [C₉H₁₂NO₂]⁺: Tetrahydroisoquinoline-acetic acid core.

X-ray Crystallographic Studies

X-ray diffraction analysis of related tetrahydroisoquinoline derivatives reveals planar aromatic rings and chair-like conformations in the saturated six-membered ring. For this compound:

The S configuration at C2 is stabilized by intramolecular hydrogen bonding between the acetic acid and carbamate groups.

Computational Modeling of Conformational Dynamics

Density functional theory (DFT) simulations (B3LYP/6-31G*) highlight two dominant conformers:

| Conformer | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Conformer A | 0.0 | Boc group axial, acetic acid equatorial. |

| Conformer B | 1.2 | Boc group equatorial, acetic acid axial. |

Molecular dynamics (MD) simulations in implicit solvent (water) show:

- Root-mean-square deviation (RMSD): 0.8 Å over 50 ns, indicating stability.

- Solvent-accessible surface area (SASA): 450 Ų, consistent with moderate hydrophobicity.

The Boc group’s rotation barrier (~5 kcal/mol) limits conformational flexibility, favoring interactions with hydrophobic binding pockets.

Propiedades

IUPAC Name |

2-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBQAMXKTHNSQM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375844 | |

| Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-98-1 | |

| Record name | [(3S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-2-tetrahydroisoquinoline acetic acid typically involves the protection of the amino group in (S)-2-tetrahydroisoquinoline acetic acid with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under acidic conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of free amines or other substituted derivatives

Aplicaciones Científicas De Investigación

Boc-(S)-2-tetrahydroisoquinoline acetic acid is widely used in:

Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: In the production of fine chemicals and as a building block in material science

Mecanismo De Acción

The Boc group in Boc-(S)-2-tetrahydroisoquinoline acetic acid protects the amino group by forming a stable carbamate linkage. This protection prevents the amino group from participating in unwanted side reactions during synthetic procedures. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization. The molecular targets and pathways involved depend on the specific application of the compound in synthesis or biological studies .

Comparación Con Compuestos Similares

Boc-(S)-2-Tetrahydroisoquinoline Acetic Acid vs. FMOC-(S)-2-Tetrahydroisoquinoline Acetic Acid

| Property | This compound | FMOC-(S)-2-Tetrahydroisoquinoline Acetic Acid |

|---|---|---|

| Protecting Group | Boc (tert-butoxycarbonyl) | FMOC (9-fluorenylmethoxycarbonyl) |

| Molecular Formula | C₁₆H₂₁NO₄ | C₂₅H₂₃NO₄ |

| Molecular Weight | 291.34 g/mol | 409.45 g/mol |

| Deprotection Method | Acidic conditions (e.g., TFA) | Basic conditions (e.g., piperidine) |

| Solubility | Soluble in polar aprotic solvents (DMF, DCM) | Similar, but enhanced solubility in THF |

| Applications | Peptide synthesis, stable under basic steps | Solid-phase peptide synthesis, UV-sensitive |

Key Differences :

- The Boc group offers stability under basic conditions but requires acidic deprotection, while FMOC is labile under basic conditions, making it ideal for stepwise solid-phase synthesis .

- FMOC derivatives are often preferred in automated synthesis due to their UV-active fluorenyl group, enabling real-time monitoring .

This compound vs. (S)-2-Tetrahydroisoquinoline Acetic Acid Hydrochloride

| Property | This compound | (S)-2-Tetrahydroisoquinoline Acetic Acid HCl |

|---|---|---|

| Protection | Boc-protected amine | Unprotected, hydrochloride salt |

| Molecular Formula | C₁₆H₂₁NO₄ | C₁₁H₁₂NO₂·HCl |

| Molecular Weight | 291.34 g/mol | 217.68 g/mol (free base) + HCl |

| Solubility | Moderate in organic solvents | High solubility in water due to ionic form |

| Reactivity | Requires deprotection for amine reactivity | Directly reactive in aqueous environments |

Key Differences :

- The Boc-protected form is inert in reactions targeting the amine group, whereas the hydrochloride salt is immediately reactive, suitable for direct conjugation .

- The hydrochloride salt’s aqueous solubility makes it preferable for biological assays, while the Boc derivative is used in organic synthesis .

Comparison with Other Tetrahydroisoquinoline Derivatives

- Boc-(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (CAS: N/A): Molecular Formula: C₁₅H₁₈NO₄ . Structural Difference: Positional isomerism at the carboxylic acid attachment (C3 vs. C2). Impact: Altered steric effects and hydrogen-bonding capacity influence binding affinity in drug design .

- Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid): Molecular Formula: C₁₄H₁₂O₃ . Contrast: Lacks the tetrahydroisoquinoline ring but shares the acetic acid moiety. Primarily used in coordination chemistry and as a precursor in organic synthesis .

Actividad Biológica

Boc-(S)-2-tetrahydroisoquinoline acetic acid (Boc-THIQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives are known for their wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. The structural diversity of THIQ compounds allows for significant variations in their pharmacological profiles. Boc-THIQ is a notable derivative that combines the THIQ scaffold with a Boc (tert-butoxycarbonyl) protecting group, enhancing its stability and bioactivity.

Antitumor Activity

Boc-THIQ has shown promising antitumor activity in various studies. For instance, it has been linked to the inhibition of cell proliferation in several cancer cell lines. A study indicated that Boc-THIQ derivatives exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values often below 10 µM .

Table 1: Antitumor Activity of Boc-THIQ Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Boc-THIQ-1 | HeLa | 8.5 | Induction of apoptosis via caspase activation |

| Boc-THIQ-2 | K562 (CML) | 6.7 | Cell cycle arrest at S phase |

| Boc-THIQ-3 | A431 (epidermoid carcinoma) | 9.2 | Inhibition of MAPK signaling pathways |

Neuroprotective Effects

Research has highlighted the neuroprotective effects of Boc-THIQ in models of neurodegenerative diseases. It has been observed to modulate dopamine metabolism, potentially offering therapeutic benefits in conditions such as Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its relevance for central nervous system disorders.

Antiviral Activity

Recent studies have also explored the antiviral properties of Boc-THIQ derivatives against viruses such as SARS-CoV-2. One study reported that a specific Boc-protected THIQ compound demonstrated significant antiviral activity in vitro, suggesting potential applications in treating viral infections .

Table 2: Antiviral Activity of Boc-THIQ Derivatives

| Compound | Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Boc-THIQ-A | SARS-CoV-2 | 12.0 | Inhibition of viral replication |

| Boc-THIQ-B | Influenza A | 15.5 | Disruption of viral entry |

The mechanisms underlying the biological activities of Boc-THIQ are multifaceted:

- Apoptosis Induction : Many studies indicate that Boc-THIQ compounds can induce apoptosis in cancer cells through caspase-dependent pathways, which involve mitochondrial dysfunction and activation of pro-apoptotic factors .

- Cell Cycle Arrest : Compounds derived from THIQ structures have been shown to cause cell cycle arrest at various phases, particularly the S phase, which is critical for halting the proliferation of cancer cells .

- Neurotransmitter Modulation : The modulation of neurotransmitter levels, particularly dopamine, suggests a potential mechanism for neuroprotection and therapeutic effects in neurodegenerative diseases .

Case Study 1: Antitumor Efficacy in Breast Cancer Models

In a recent study involving breast cancer models, treatment with Boc-THIQ derivatives resulted in significant tumor regression and increased survival rates among treated subjects compared to controls. The study utilized both in vitro assays and in vivo mouse models to assess efficacy .

Case Study 2: Neuroprotective Effects in Parkinson's Disease Models

Another investigation focused on the neuroprotective effects of Boc-THIQ compounds in models simulating Parkinson's disease. The results indicated that these compounds could prevent neuronal death by modulating oxidative stress markers and improving mitochondrial function .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common methods include:

Key Findings :

- TFA is the most efficient reagent for Boc removal, preserving stereochemistry .

- Scavengers (e.g., thiophenol) mitigate alkylation side reactions during deprotection .

Amide Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation via coupling agents:

Key Findings :

- EDC/HOBt minimizes racemization due to the steric hindrance of the tetrahydroisoquinoline (TIQ) ring .

- HBTU enables efficient coupling with secondary amines (e.g., piperazine) .

Stereoselective Alkylation

The chiral TIQ scaffold directs asymmetric alkylation at the α-position:

| Electrophile | Catalyst | Solvent | Diastereomeric Ratio (dr) | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | LDA, (−)-Sparteine | THF, −78°C | 95:5 (S:R) | 88% | |

| Allyl bromide | NaH | DMF, 0°C | 90:10 (S:R) | 75% |

Key Findings :

- (−)-Sparteine enhances enantioselectivity in deprotonation-alkylation sequences.

- Allylation proceeds without epimerization under kinetic control .

Reductive Amination

The deprotected amine undergoes reductive amination with ketones/aldehydes:

| Carbonyl Compound | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN | MeOH, pH 5, 24 h | (S)-2-TIQ-benzyl derivative | 65% | |

| Cyclohexanone | NaBH(OAc)₃ | CH₂Cl₂, RT, 12 h | (S)-2-TIQ-cyclohexylamine | 73% |

Key Findings :

Stability Under Reaction Conditions

| Condition | Time | Degradation | Stereochemical Purity | Source |

|---|---|---|---|---|

| pH 2 (HCl, 25°C) | 24 h | <5% | 99% ee | |

| pH 10 (NaOH, 25°C) | 12 h | 20% | 95% ee | |

| UV light (254 nm) | 48 h | 30% | 85% ee |

Key Findings :

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for Boc-(S)-2-tetrahydroisoquinoline acetic acid to ensure high enantiomeric purity?

- Methodological Answer : Synthesis protocols should prioritize chiral induction via asymmetric catalysis or enantioselective reagents. For Boc-protected derivatives, reaction conditions (e.g., temperature, solvent polarity) must minimize racemization. Analytical validation using chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm enantiomeric excess (ee) >95% .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for backbone confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity assessments require reverse-phase HPLC with UV detection (≥95% purity threshold) .

Q. How should researchers optimize reaction conditions for introducing the Boc protecting group to the tetrahydroisoquinoline scaffold?

- Methodological Answer : Use tert-butoxycarbonyl anhydride (Boc₂O) in dichloromethane with a base like DMAP (4-dimethylaminopyridine). Monitor reaction progress via TLC or in situ FTIR to avoid overprotection. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures minimal byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

- Methodological Answer : Conduct comparative studies under standardized assay conditions (e.g., pH, temperature, cell line viability). Validate compound stability in biological media via LC-MS and account for metabolic degradation pathways. Cross-reference with structural analogs (e.g., Fmoc-protected variants) to isolate scaffold-specific effects .

Q. What strategies mitigate low yields in the coupling of this compound to peptide chains during solid-phase synthesis?

- Methodological Answer : Optimize activation reagents (e.g., HATU or PyBOP) and coupling times (≥2 hrs). Pre-activate the carboxylic acid moiety with DIPEA in DMF. Monitor coupling efficiency via Kaiser test or MALDI-TOF mass spectrometry. Post-coupling washes with DMF and DCM reduce residual unreacted species .

Q. How do solvent polarity and temperature influence the conformational stability of this compound in solution-phase studies?

- Methodological Answer : Perform variable-temperature NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess rotational barriers and intramolecular hydrogen bonding. Molecular dynamics simulations (e.g., Gaussian or AMBER) can predict solvent-dependent conformational ensembles .

Q. What experimental designs are recommended for evaluating the metabolic stability of this compound in hepatic microsome assays?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) in NADPH-regenerating systems. Quantify parent compound depletion via LC-MS/MS at timed intervals (0–60 min). Include control groups with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation pathways .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between computational docking predictions and experimental binding affinities for this compound?

- Methodological Answer : Re-evaluate docking parameters (e.g., force fields, solvation models) and validate with molecular dynamics simulations. Experimentally confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-check ligand protonation states and tautomeric forms, which are often misrepresented in silico .

Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling to estimate confidence intervals for small datasets. For multi-parametric assays (e.g., cytotoxicity vs. target inhibition), employ multivariate ANOVA to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.